molecular formula C13H10S2 B3270921 2-Methylthianthrene CAS No. 53691-97-7

2-Methylthianthrene

Cat. No. B3270921
CAS RN: 53691-97-7
M. Wt: 230.4 g/mol
InChI Key: CWPYKNDLYQEZGO-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, other names, and its chemical formula. For example, 2-Methylthiophene is an organosulfur compound with the formula CH3C4H3S .


Synthesis Analysis

The synthesis of a compound involves the methods and reactions used to produce it. For instance, 2-Methylthiophene can be produced by Wolff-Kishner reduction of thiophene-2-carboxaldehyde .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like MolView can be used to visualize the molecular structure.


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. The type of reactions a compound undergoes can often be predicted based on its functional groups and other structural features .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, density, solubility, and various spectroscopic properties. These properties can often be found in databases or the scientific literature .

Scientific Research Applications

Crystal and Molecular Structures

The crystal structures of hexafluorophosphate salts of 2-methylthianthrene have been determined, providing insights into their molecular structure. The 2-methylthianthrene complex crystallizes in the orthorhombic space group, displaying unique stereochemistry, crucial for understanding its reactivity and interaction with other molecules (Simonsen et al., 1985).

Chiroptical Molecular Switch

Research on methyl(methoxythioxanthylidene)phenanthrenes, which includes derivatives of 2-methylthianthrene, has led to the development of materials that undergo photochemical cis-trans isomerization. This property is significant for creating chiroptical molecular switches, a technology with potential applications in molecular electronics and photonics (Feringa et al., 1991).

Hydrodynamic Cavitation in Environmental Remediation

Studies have utilized 2-methylthianthrene derivatives in the degradation of pollutants like methyl parathion using hydrodynamic cavitation. This research is pivotal in environmental remediation, especially in treating water pollution caused by stable and biorefractory compounds (Patil & Gogate, 2012).

Enzyme System Research

2-Methylthianthrene derivatives have been synthesized and investigated as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. This enzyme system research is crucial for understanding methane biosynthesis, with implications in biochemistry and microbial ecology (Gunsalus et al., 1978).

Radical Emulsion Polymerization

In the field of polymer chemistry, derivatives of 2-methylthianthrene have been used in surfactant-free, controlled/living radical emulsion polymerization. This research contributes to the development of novel polymers with specific properties, useful in various industrial applications (Stoffelbach et al., 2008).

Thermal Decomposition Studies

The thermal decomposition of 2-methylthianthrene derivatives has been studied to understand the formation of various decomposition products. This research is significant in understanding the stability and reactivity of these compounds under different conditions (Thompson et al., 1952).

Mechanism of Action

This typically applies to drugs or bioactive compounds and describes how they exert their effects at the molecular level .

Safety and Hazards

Information on the safety and hazards of a compound can often be found in its Safety Data Sheet (SDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

Future Directions

This involves speculating on potential future applications or areas of research for the compound. This can often be informed by current trends in the field .

properties

IUPAC Name

2-methylthianthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPYKNDLYQEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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